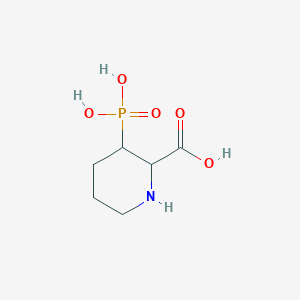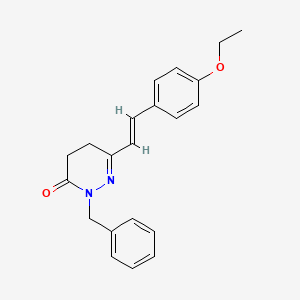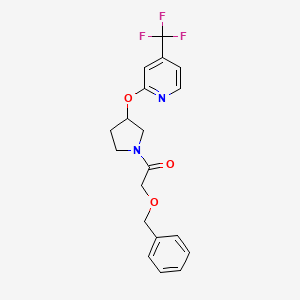
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound known for its diverse range of applications in scientific research. It features a complex structure combining a benzyloxy group, a pyrrolidinyl unit, and a trifluoromethylpyridinyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. The general synthetic route might start with the preparation of key intermediates, such as the benzyloxy and pyrrolidinyl derivatives. Specific reaction conditions often include:
Step 1 Benzylation
- Formation of the benzyloxy group through benzylation of a suitable hydroxyl precursor using benzyl chloride and a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Step 2 Pyrrolidinylation
- Introduction of the pyrrolidinyl unit via a nucleophilic substitution reaction between a suitable halogenated intermediate and pyrrolidine in a polar solvent like ethanol.
Step 3 Trifluoromethylation
- Incorporation of the trifluoromethylpyridinyl moiety using trifluoromethyl halides and a strong base like sodium hydride in an inert atmosphere.
Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions for higher yields and purities, and employing continuous flow reactors and automated systems for efficiency.
Chemical Reactions Analysis
2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone undergoes a variety of chemical reactions:
Oxidation
: The benzyloxy group can be oxidized to a carbonyl group using reagents like chromic acid or potassium permanganate.
Reduction
: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution
: The trifluoromethylpyridinyl unit can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines under mild conditions.
These reactions can produce a range of derivatives, enhancing the compound's utility in various applications.
Scientific Research Applications
This compound serves various roles in scientific research:
Chemistry
: Utilized as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology
: Investigated for its potential as a biochemical probe in understanding biological pathways.
Medicine
: Explored for therapeutic applications, particularly in the development of pharmaceutical agents due to its trifluoromethyl group, which often enhances biological activity.
Industry
: Used in the production of specialty chemicals and materials with unique properties, particularly in the electronics and agrochemical sectors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets like enzymes or receptors. The benzyloxy and pyrrolidinyl groups often contribute to its binding affinity, while the trifluoromethylpyridinyl moiety can enhance its lipophilicity and metabolic stability, leading to improved efficacy in biological systems.
Comparison with Similar Compounds
Compared to compounds like 2-(Benzyloxy)pyrrolidine and 1-(Trifluoromethyl)pyridine, 2-(Benzyloxy)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone boasts a unique combination of functionalities:
2-(Benzyloxy)pyrrolidine
lacks the trifluoromethylpyridinyl moiety, making it less lipophilic and potentially less bioactive.
1-(Trifluoromethyl)pyridine
does not contain the benzyloxy or pyrrolidinyl groups, reducing its versatility in synthetic applications.
This compound's distinctive structure results in enhanced reactivity and a broader range of applications, making it a valuable tool in scientific research.
Hope this was the kind of deep dive you were looking for
Properties
IUPAC Name |
2-phenylmethoxy-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c20-19(21,22)15-6-8-23-17(10-15)27-16-7-9-24(11-16)18(25)13-26-12-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPIMPMXVZPDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
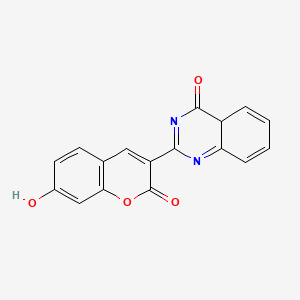
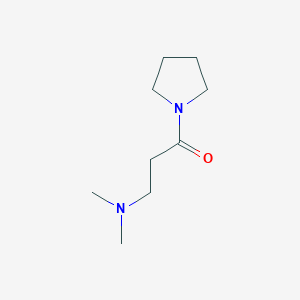
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2780945.png)
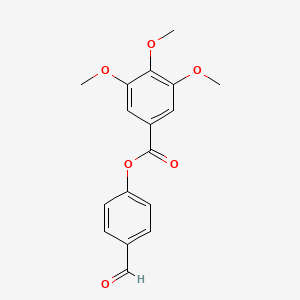
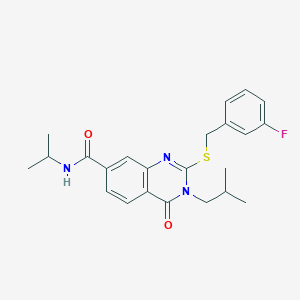
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2780951.png)
![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)

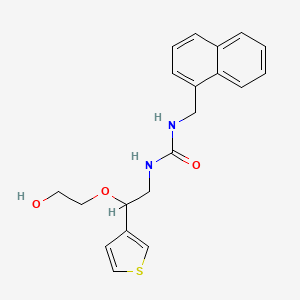

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2780959.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)
